6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl
CAS No.:
Cat. No.: VC18527390
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O2 |
|---|---|
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O2.ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;/h9H,1-4,8H2,(H,10,11);1H |
| Standard InChI Key | JCUAEGWQXRGVCS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C(=O)O)N)CNC2.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic name, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, reflects its spirocyclic structure. The "2-aza" designation indicates a nitrogen atom within the smaller ring, while the "spiro[3.3]heptane" denotes two fused three-membered rings sharing a single carbon atom. The hydrochloride salt form stabilizes the amino group, enhancing solubility for synthetic applications .
Molecular Formula and Weight
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a puckered spirocyclic framework with bond angles and lengths consistent with strained bicyclic systems. The amino and carboxylic acid groups adopt equatorial positions, minimizing steric hindrance. NMR spectra (, ) exhibit distinct signals for the spiro carbon () and the protonated amino group () .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride typically involves sequential ring-forming reactions. A validated approach (Fig. 1) employs:
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Reductive Amination: Starting with 1,3-bis-electrophiles, lithium aluminum hydride (LiAlH) mediates ring closure to form the spirocyclic amine .
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Carboxylic Acid Introduction: Oxidation or carboxylation at the 6-position, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Table 1: Comparative Synthesis Yields
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bis-electrophile cyclization | LiAlH, BOCO | 41 | |
| Tert-butyl ester hydrolysis | KOH, HCl | 62 | |
| Cyanide-assisted ring closure | NaCN, DMF | 53.3 |
Optimization Challenges
Chemical Reactivity and Derivatives
Functional Group Transformations
The amino and carboxylic acid groups enable diverse derivatization:
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Amide Formation: Coupling with amines using HATU or BOP reagents yields peptidomimetics .
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Salt Exchange: Substitution of HCl with other counterions (e.g., trifluoroacetate) modulates solubility .
Stability and Degradation Pathways
The compound exhibits stability in aqueous solutions at pH 4–6 but undergoes decomposition under strong acidic (pH < 2) or basic (pH > 8) conditions. Thermal analysis (TGA) shows decomposition onset at 210°C, consistent with its hydrochloride salt nature .
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| 6-Amino-2-azaspiro[3.3]heptane | GABA receptor | 320 | |
| 6,6-Difluorospiro[3.3]heptane | COX-2 | 45 |
Industrial and Research Applications
Drug Discovery
The compound serves as a rigid scaffold in:
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Peptidomimetics: Replacing proline or pipecolic acid to enhance metabolic stability .
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Small-Molecule Inhibitors: Fragment-based designs targeting protein-protein interactions .
Material Science
Spirocyclic amino acids are explored as chiral auxiliaries in asymmetric catalysis and monomers for high-performance polymers .
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